molecular formula C26H19ClN2O3 B15012991 4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate

4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate

Cat. No.: B15012991
M. Wt: 442.9 g/mol
InChI Key: PZLMXPNSHDEPGR-OGLMXYFKSA-N
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Description

4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a hydrazone linkage, and a chlorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate typically involves a multi-step process. One common method starts with the acylation of naphthalene to form naphthalen-1-ylacetyl chloride. This intermediate is then reacted with hydrazine to form the corresponding hydrazone. The final step involves the condensation of the hydrazone with 4-formylphenyl 2-chlorobenzoate under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to act as a ligand, binding to metal ions or enzymes. This interaction can inhibit enzyme activity or alter the function of the target molecule, leading to various biological effects. The naphthalene ring and chlorobenzoate ester contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl 2-bromobenzoate
  • 2-methoxy-4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl 3,4-dichlorobenzoate

Uniqueness

4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H19ClN2O3

Molecular Weight

442.9 g/mol

IUPAC Name

[4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C26H19ClN2O3/c27-24-11-4-3-10-23(24)26(31)32-21-14-12-18(13-15-21)17-28-29-25(30)16-20-8-5-7-19-6-1-2-9-22(19)20/h1-15,17H,16H2,(H,29,30)/b28-17+

InChI Key

PZLMXPNSHDEPGR-OGLMXYFKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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